molecular formula C15H26 B107765 2,6,10-Trimethyldodeca-2,6,10-triene CAS No. 7681-88-1

2,6,10-Trimethyldodeca-2,6,10-triene

Cat. No. B107765
CAS RN: 7681-88-1
M. Wt: 206.37 g/mol
InChI Key: JXBSHSBNOVLGHF-UHFFFAOYSA-N
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Description

2,6,10-Trimethyldodeca-2,6,10-triene is a linear sesquiterpene with the molecular formula C15H26 . It has an average mass of 206.367 Da and a monoisotopic mass of 206.203445 Da .


Synthesis Analysis

One of the synthesis methods involves the use of Squalene–hopene cyclase (SHC), which converts squalene into pentacyclic triterpenes of hopene and hopanol . In this process, 2,6,10-Trimethyldodeca-2,6,10-triene undergoes cyclization catalyzed by SHC, affording six bicyclic sesquiterpenes in relatively high yield .


Molecular Structure Analysis

The molecular structure of 2,6,10-Trimethyldodeca-2,6,10-triene can be analyzed using various techniques such as MD Topology, NMR, and X-Ray . The structure is also available as a 2D Mol file or as a computed 3D SD file .


Physical And Chemical Properties Analysis

The physical and chemical properties of 2,6,10-Trimethyldodeca-2,6,10-triene include a molecular weight of 206.371 g/mol . More detailed properties such as density, melting point, and boiling point are not explicitly mentioned in the search results.

Scientific Research Applications

Stereoisomers and Spectroscopy

The stereoisomers of 3,7,11-trimethyldodeca-2,6,10-triene, closely related to 2,6,10-Trimethyldodeca-2,6,10-triene, have been synthesized and analyzed. Their PMR and 13 C NMR spectra provide vital information on the geometry of Me substituted double bonds, and mass spectra differentiate between (E and Z,E)-isomers and (E and Z,Z)-isomers (Nishino & Bowers, 1976).

Application in Apple Skin Analysis

2,6,10-Trimethyldodeca-2,7(E),9(E),11-tetraen-6-ol, a derivative of 2,6,10-Trimethyldodeca-2,6,10-triene, was identified in apple skin wax. This compound is implicated in the storage disorder superficial scald in apples (Rowan et al., 1995).

Termite Attractants

10-cis- and 10-trans-2,6,10-trimethyldodeca-2,6,10-triene, related to 2,6,10-Trimethyldodeca-2,6,10-triene, were identified as termite attractants in Santalum spicatum. These compounds show specific trail activities, with the cis-form being more active (Birch et al., 1970).

Enzymatic Syntheses and Drug Applications

Enzymatic synthesis of a linear sesquiterpene, (6E,10E)-2,6,10-trimethyldodeca-2,6,10-triene, results in several bicyclic sesquiterpenes (drimane skeleton) which may have potential applications in drug synthesis (Yonemura et al., 2012).

Stereospecific Syntheses

Stereoselective synthesis of polyprenols related to 2,6,10-Trimethyldodeca-2,6,10-triene has been developed, which can be crucial in natural product synthesis and pharmaceutical applications (Sato et al., 1984).

properties

IUPAC Name

2,6,10-trimethyldodeca-2,6,10-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26/c1-6-14(4)10-8-12-15(5)11-7-9-13(2)3/h6,9,12H,7-8,10-11H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXBSHSBNOVLGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC=C(C)CCC=C(C)CCC=C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00998135
Record name 2,6,10-Trimethyldodeca-2,6,10-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,6,10-Trimethyldodeca-2,6,10-triene

CAS RN

7681-88-1
Record name 2,6,10-Trimethyldodeca-2,6,10-triene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00998135
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 2,6,10-trimethyldodeca-2,6,10-triene in a biological context?

A1: 2,6,10-Trimethyldodeca-2,6,10-triene serves as a key structural component in various natural products. Notably, it acts as a precursor in the biosynthesis of polyprenols, which are long-chain isoprenoid alcohols found in diverse organisms. For instance, betulaprenols, isolated from birch trees, are built upon a repetitive 2,6,10-trimethyldodeca-2,6,10-triene unit framework. [] Additionally, this compound has been identified in the essential oil of Santalum spicatum, known for its termite attractant properties. []

Q2: How is 2,6,10-trimethyldodeca-2,6,10-triene utilized in chemical synthesis?

A2: 2,6,10-Trimethyldodeca-2,6,10-triene acts as a valuable starting material for synthesizing more complex molecules. Researchers have successfully employed this compound and its derivatives to create the fundamental core structure of hongoquercin meroterpenoids using squalene-hopene cyclase as a biocatalyst. [] This approach highlights the potential of 2,6,10-trimethyldodeca-2,6,10-triene in producing intricate natural product-like structures with potential biological activities.

Q3: Has 2,6,10-trimethyldodeca-2,6,10-triene demonstrated any biological activity?

A3: While 2,6,10-trimethyldodeca-2,6,10-triene itself has not been extensively studied for specific biological activities, its presence in Santalum spicatum oil, which exhibits termite attractant properties, suggests potential ecological roles and interactions. [] Further research is needed to delve into its specific mechanisms of action and potential applications in pest control or chemical ecology.

Q4: Are there any known methods for synthesizing 2,6,10-trimethyldodeca-2,6,10-triene?

A4: Yes, 2,6,10-trimethyldodeca-2,6,10-triene can be synthesized through the reduction of a mixture of cis- and trans-farnesyl acetate. [] This synthetic route provides access to both the 10-cis and 10-trans isomers of the compound, enabling further investigation of their individual properties and potential applications.

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